molecular formula C19H26FN7O B2985134 N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049444-29-2

N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2985134
CAS No.: 1049444-29-2
M. Wt: 387.463
InChI Key: DESBSZFMLBTFTD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound with significant potential in various fields of research and industry. The compound contains a tetrazole ring, a fluorophenyl group, a piperazine ring, and a cyclohexyl group, indicating a complex structure with diverse chemical properties. Its multifunctional structure makes it a versatile candidate for numerous applications, especially in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the 1-(4-fluorophenyl)-1H-tetrazole: : This involves the reaction of 4-fluoroaniline with sodium azide and a suitable electrophile to form the tetrazole ring.

  • Attachment to the piperazine ring: : The tetrazole intermediate is then reacted with piperazine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the tetrazole-piperazine linkage.

  • Incorporation of the cyclohexyl group: : The final step involves the attachment of the cyclohexyl group to the nitrogen of the piperazine ring via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production would involve optimizing the above synthetic route for large-scale synthesis. This typically includes:

  • Selecting cost-effective reagents and solvents.

  • Optimizing reaction conditions (temperature, pressure, and time).

  • Implementing efficient purification techniques such as crystallization, distillation, or chromatography to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation and Reduction: : These reactions can modify the tetrazole or piperazine rings to produce various derivatives.

  • Substitution Reactions:

Common Reagents and Conditions: Reactions typically involve:

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Coupling agents: : Like DCC or EDC for forming amide linkages.

Major Products: Major products include various substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is studied extensively for its applications in:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Evaluated for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It can interact with specific proteins or enzymes in the body, modulating their activity.

  • Pathways Involved: : It may influence various biochemical pathways, such as those involved in inflammation or cell signaling.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • N-cyclohexyl-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

  • N-cyclohexyl-4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

  • N-cyclohexyl-4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Properties

IUPAC Name

N-cyclohexyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN7O/c20-15-6-8-17(9-7-15)27-18(22-23-24-27)14-25-10-12-26(13-11-25)19(28)21-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESBSZFMLBTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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